1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 3-chloro-4-fluorophenyl group and an aldehyde functional group at the 4-position
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-chloro-4-fluoroaniline and propargyl aldehyde.
Cycloaddition Reaction: The key step in the synthesis is the cycloaddition reaction between 3-chloro-4-fluoroaniline and propargyl aldehyde in the presence of a copper(I) catalyst. This reaction leads to the formation of the triazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or reagents specific to the desired transformation.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a scaffold for the development of new drugs, particularly as inhibitors of enzymes such as tyrosinase, which is involved in melanin production.
Biological Studies: It has been studied for its potential antimicrobial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, thereby inhibiting melanin production . The presence of the 3-chloro-4-fluorophenyl group enhances its binding affinity and inhibitory activity.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-methanol: This compound has a similar structure but with a methanol group instead of an aldehyde group.
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Biological Activity
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, with the CAS number 1461708-00-8, is a compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications in various fields, including oncology and infectious diseases. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₅ClFN₃O
- Molecular Weight : 225.61 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound include antimicrobial, antifungal, and anticancer properties. The triazole ring is a significant pharmacophore in medicinal chemistry, contributing to the compound's ability to interact with various biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways that lead to cell proliferation or apoptosis.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study conducted on various triazole compounds indicated that those with halogen substitutions (like chlorine and fluorine) displayed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound's structure suggests it could be effective against fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. Preliminary studies indicate promising antifungal activity against strains like Candida albicans .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MOLT-4 (Leukemia) | 5.0 | Apoptosis induction |
MCF-7 (Breast Cancer) | 10.2 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the effectiveness of triazole compounds in clinical settings:
- Case Study on Leukemia Treatment : A derivative similar to this compound showed significant antiproliferative activity against leukemia cell lines comparable to standard chemotherapeutics like doxorubicin .
- Fungal Infection Trials : Clinical trials involving triazole derivatives indicated a reduction in fungal load among patients with resistant infections when treated with compounds similar to this one .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)triazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O/c10-8-3-7(1-2-9(8)11)14-4-6(5-15)12-13-14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVYYKRBWGZANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.